molecular formula C22H28N2O2 B14446998 9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) CAS No. 73321-07-0

9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)

Cat. No.: B14446998
CAS No.: 73321-07-0
M. Wt: 352.5 g/mol
InChI Key: WMAHLJYQBFXNHM-UHFFFAOYSA-N
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Description

9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its stability and reactivity. The presence of the phenylene group enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) typically involves multiple steps, starting with the formation of the azabicyclo[3.3.1]nonane core. This can be achieved through a series of cyclization reactions. The phenylene group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl groups back to alcohols or other reduced forms.

    Substitution: The phenylene group allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) involves its ability to catalyze oxidation reactions. The compound interacts with molecular oxygen and substrates, facilitating the transfer of oxygen atoms to the substrate, resulting in the formation of carbonyl compounds. This process is mediated by the nitroxyl radical present in the azabicyclo structure .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) lies in its phenylene group, which imparts additional stability and reactivity, making it a valuable compound in various research domains.

Properties

CAS No.

73321-07-0

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

9-[4-(3-oxo-9-azabicyclo[3.3.1]nonan-9-yl)phenyl]-9-azabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C22H28N2O2/c25-21-11-17-3-1-4-18(12-21)23(17)15-7-9-16(10-8-15)24-19-5-2-6-20(24)14-22(26)13-19/h7-10,17-20H,1-6,11-14H2

InChI Key

WMAHLJYQBFXNHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CC(C1)N2C3=CC=C(C=C3)N4C5CCCC4CC(=O)C5

Origin of Product

United States

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